2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide
Description
Properties
IUPAC Name |
2-(5-amino-3-cyclobutylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c10-8(11)5-14-9(12)4-7(13-14)6-2-1-3-6/h4,6H,1-3,5,12H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZWKGILYHBRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=C2)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Aminopyrazole Core
The pyrazole core with an amino group at the 5-position is commonly synthesized by the reaction of hydrazines with β-ketonitriles or α-cyano ketones. The mechanism involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon to form hydrazones, followed by cyclization through attack on the nitrile carbon to yield 5-aminopyrazoles. This method is versatile and allows for various substituents at the 3-position, including cyclobutyl groups.
- Example reaction: α-cyanoacetophenones reacting with heteroarylhydrazines yield 5-amino-1-heteroarylpyrazoles efficiently.
Introduction of the Cyclobutyl Group
The cyclobutyl substituent at the 3-position can be introduced either by starting from cyclobutyl-substituted ketones or by alkylation of the pyrazole ring at the 3-position using cyclobutyl halides under controlled conditions.
Formation of the Acetimidamide Moiety
The acetimidamide group is typically introduced by reaction of the pyrazole intermediate bearing a suitable leaving group or cyano group with aminoacetamidine or its salts.
Key reagent: 2-aminoacetamidine dihydrobromide is used as a nucleophile to convert cyano or similar groups into the amidine functionality.
Typical conditions: Reaction in methanol or ethanol, often with sodium ethoxide or sodium hydroxide as base, at temperatures ranging from room temperature to 85°C, for durations from a few hours to overnight.
Example: Treatment of a pyrazole intermediate with aminoacetamidine dihydrobromide in ethanol with sodium ethoxide at 85°C for 4 hours yielded the amidine product in 30% isolated yield.
Representative Experimental Data and Yields
Mechanistic Insights and Optimization Notes
- The formation of the pyrazole ring via hydrazone intermediate is well-documented, with the cyclization step being crucial for regioselectivity.
- The amidine formation step benefits from mild basic conditions to facilitate nucleophilic attack on nitrile or halide precursors, but excessive base or temperature can reduce yield due to side reactions.
- Use of aminoacetamidine dihydrobromide as the amidine source is common; however, yields can be improved by optimizing solvent, temperature, and reaction time.
- Purification typically involves silica gel chromatography, and crystallization methods have been reported to isolate the amidine products as crystalline solids.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|
| Pyrazole ring synthesis | Hydrazine + β-ketonitrile or α-cyano ketone | RT to reflux, various solvents | High | Versatile for various substituents including cyclobutyl |
| Cyclobutyl substitution | Cyclobutyl ketone or alkyl halide | Integrated in ring formation or alkylation step | Moderate to good | Controlled to avoid side reactions |
| Acetimidamide installation | Aminoacetamidine dihydrobromide + base (NaOEt, NaOH) | 20-85°C, 4-28 h, MeOH or EtOH | 15-30% | Purification by chromatography/crystallization |
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, stabilizing its binding to the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Commercial Amidines and Physicochemical Properties
A survey of amidine derivatives () reveals structural and commercial distinctions:
*Calculated using standard atomic masses.
- Substituents like trifluoromethyl (electron-withdrawing) or methoxyphenyl (electron-donating) in commercial amidines modulate solubility and reactivity, whereas the cyclobutyl group in the target compound may confer unique steric and conformational properties .
Bioactivity and Research Trends
While direct bioactivity data for the target compound are lacking, highlights growing interest in amidines and pyrazole derivatives for their antimicrobial, anticancer, and anti-inflammatory properties. For example, pyrazole-amidine hybrids have shown promise in targeting enzyme active sites due to their dual hydrogen-bonding capacity . The cyclobutyl group’s rigidity could further optimize binding affinity compared to flexible alkyl chains in analogs like 3-(Aminomethyl)benzimidamide dihydrochloride .
Biological Activity
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of kinase inhibition. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Molecular Formula : CHN
Molecular Weight : 181.22 g/mol
CAS Number : 1622902-68-4
The compound functions primarily as a Janus kinase (JAK) inhibitor. JAKs are critical in mediating cytokine signaling pathways, influencing cell proliferation, differentiation, and immune response. Specifically, JAK1 is implicated in various immune disorders, making it a target for therapeutic intervention.
Inhibition Profile
Research indicates that 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide selectively inhibits JAK1 with a significant impact on downstream signaling pathways. Its selectivity over other JAK family members (JAK2, JAK3, and TYK2) is essential for minimizing side effects associated with broader kinase inhibition.
Efficacy in Disease Models
Studies have demonstrated the efficacy of this compound in preclinical models of inflammatory diseases such as psoriasis and rheumatoid arthritis. The inhibition of JAK1 leads to reduced cytokine signaling, thereby alleviating symptoms associated with these conditions.
Case Studies
- Psoriasis Model : In a randomized controlled trial involving animal models, administration of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide resulted in a marked reduction in psoriatic lesions compared to untreated controls. The study reported a decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Rheumatoid Arthritis : Another study highlighted the compound's ability to reduce joint inflammation and damage in models of rheumatoid arthritis. Histological analysis showed decreased infiltration of inflammatory cells and improved joint integrity.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
